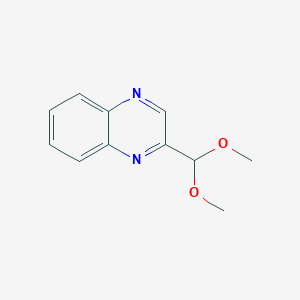
Chromium;cobalt;oxoplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;cobalt;oxoplatinum is a complex compound that combines the unique properties of chromium, cobalt, and platinum. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, cobalt for its magnetic properties and high-temperature stability, and platinum for its catalytic properties and resistance to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium;cobalt;oxoplatinum typically involves the co-precipitation method, where solutions containing chromium, cobalt, and platinum salts are mixed under controlled conditions to form the desired compound. The reaction conditions, such as pH, temperature, and concentration of reactants, are carefully optimized to ensure the formation of a homogeneous product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as selective laser melting and laser engineered net shaping. These methods allow for precise control over the composition and structure of the compound, making it suitable for high-performance applications .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium;cobalt;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in redox reactions where chromium and cobalt change their oxidation states, and platinum acts as a catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation reactions may yield oxides of chromium and cobalt, while reduction reactions may produce metallic forms of these elements .
Applications De Recherche Scientifique
Chromium;cobalt;oxoplatinum has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . In industry, it is used in the production of high-performance materials, such as superalloys and coatings, due to its excellent mechanical and chemical properties .
Mécanisme D'action
The mechanism of action of chromium;cobalt;oxoplatinum involves its interaction with molecular targets and pathways within cells. For example, in its role as an anticancer agent, it can induce apoptosis by disrupting DNA replication and transcription, leading to cell death . The compound’s catalytic properties are attributed to the presence of platinum, which facilitates electron transfer reactions and enhances the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Chromium;cobalt;oxoplatinum can be compared with other similar compounds, such as cobalt-chromium alloys and platinum-based catalysts. While cobalt-chromium alloys are known for their mechanical strength and corrosion resistance, the addition of platinum in this compound enhances its catalytic properties and makes it suitable for a broader range of applications . Other similar compounds include chromium(III) oxide and cobalt(II) oxide, which have distinct properties but lack the combined benefits of the three elements present in this compound .
Conclusion
This compound is a versatile compound with unique properties derived from its constituent elements Its synthesis, chemical reactivity, and wide range of applications make it a valuable material in various fields of science and industry
Propriétés
Numéro CAS |
189817-15-0 |
|---|---|
Formule moléculaire |
CoCrOPt |
Poids moléculaire |
322.01 g/mol |
Nom IUPAC |
chromium;cobalt;oxoplatinum |
InChI |
InChI=1S/Co.Cr.O.Pt |
Clé InChI |
IOKOVYQTEHFVRF-UHFFFAOYSA-N |
SMILES canonique |
O=[Pt].[Cr].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)


![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol](/img/structure/B14256454.png)

![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
